molecular formula C17H18N2O B2356931 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol CAS No. 912902-07-9

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol

Cat. No.: B2356931
CAS No.: 912902-07-9
M. Wt: 266.344
InChI Key: NMIDZJAUXPXTDY-UHFFFAOYSA-N
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Description

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol (CID 16957359) is a chemical compound featuring a benzimidazole core structure, a privileged scaffold in medicinal chemistry and material science . The benzimidazole moiety is integral to a wide range of therapeutic agents, including anthelmintics, proton pump inhibitors, and antivirals, highlighting its significance in biological interactions . It is important to note that certain sub-classes of 2-benzyl benzimidazole compounds, often referred to as 'nitazenes', are synthetic opioids with high potency and are subject to international drug control measures; this product is strictly for controlled research purposes and is not a controlled substance itself . Researchers may investigate this specific propanol derivative for its potential biological activities or as a synthetic intermediate for developing novel chemical entities. The structural features of this compound, particularly the propan-2-ol side chain, may also make it a candidate for exploration in other fields, such as corrosion inhibition science, where benzimidazole derivatives are known to function effectively on metal surfaces . This product is sold for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2,20)16-18-14-10-6-7-11-15(14)19(16)12-13-8-4-3-5-9-13/h3-11,20H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIDZJAUXPXTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Benzylbenzimidazol 2 Yl Propan 2 Ol and Analogous Benzimidazole Structures

Established Reaction Pathways for Benzimidazole (B57391) Ring Construction

The foundational methods for synthesizing the benzimidazole scaffold have been well-established for many years and continue to be widely used due to their reliability and versatility.

Condensation Reactions Utilizing ortho-Phenylenediamines and Carbonyl Precursors

The most traditional and straightforward method for constructing the benzimidazole ring is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a carbonyl-containing compound. thieme-connect.comsemanticscholar.orgenpress-publisher.comsemanticscholar.org This reaction, often referred to as the Phillips-Ladenburg synthesis, can utilize a variety of carbonyl precursors, including aldehydes, ketones, carboxylic acids, and their derivatives like acyl chlorides, orthoesters, and nitriles. nih.govjyoungpharm.org

The reaction typically proceeds under acidic conditions and often requires elevated temperatures. jyoungpharm.org For instance, the synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamine (B120857) with various aldehydes. semanticscholar.org Similarly, carboxylic acids can be condensed with o-phenylenediamine, sometimes in the presence of a catalyst like ammonium (B1175870) chloride, to yield the corresponding benzimidazole derivatives. semanticscholar.orgjyoungpharm.org While effective, these conventional methods can sometimes be limited by harsh reaction conditions, such as high temperatures (250°C to 300°C), and may result in lower yields. semanticscholar.org

Multi-Component Reactions in Benzimidazole Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering a more efficient and atom-economical approach to complex molecules. nih.govrsc.org These reactions allow for the formation of a target compound from three or more starting materials in a single synthetic step, which can significantly reduce reaction time and waste. nih.gov

Several one-pot, three-component strategies have been developed for the synthesis of benzimidazoles. nih.govorganic-chemistry.org For example, an iron-catalyzed, one-pot process has been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as a nitrogen source. nih.govrsc.org This reaction proceeds through a domino sequence of C-N bond formation and cyclization under mild conditions. nih.govrsc.org Another example involves the copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) to produce benzimidazoles in good yields. organic-chemistry.org MCRs are highly valued for their ability to generate structural diversity and complexity in a time- and cost-effective manner. nih.gov A one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has also been achieved through a three-component reaction of 2-aminobenzimidazoles with an aromatic aldehyde and an isocyanide. acs.org

Advanced and Green Chemistry Approaches in Synthetic Strategy Development

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. chemmethod.comchemmethod.com Green chemistry principles, which focus on reducing or eliminating the use and generation of hazardous substances, have been widely applied to the synthesis of benzimidazoles. chemmethod.comjrtdd.com These approaches often involve the use of greener solvents, alternative energy sources like microwave irradiation, and the development of highly efficient and recyclable catalysts. thieme-connect.comrjptonline.org

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the development of advanced synthetic methodologies for benzimidazole formation, offering improved reaction rates, higher yields, and greater selectivity under milder conditions. nih.govnih.gov Catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective. Various homogeneous catalytic systems have been employed for benzimidazole synthesis. For instance, an Fe(III)-porphyrin complex has been shown to be an effective catalyst in the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.govrsc.org In this system, the iron catalyst activates the quinone for subsequent reactions. rsc.org Phosphoric acid has also been utilized as an eco-friendly and efficient homogeneous catalyst for the condensation reaction of o-phenylenediamine and aromatic aldehydes to produce 1,2-disubstituted benzimidazoles under mild thermal conditions. rsc.org Additionally, a homogeneous polyamine organocatalyst has been developed for the synthesis of 2-aryl-substituted benzimidazoles at room temperature in the presence of atmospheric oxygen, avoiding the need for metal catalysts or co-oxidants. researchgate.net

Table 1: Examples of Homogeneous Catalysts in Benzimidazole Synthesis

CatalystReactantsKey FeaturesReference
Fe(III) PorphyrinBenzo-1,2-quinone, Aldehydes, Ammonium AcetateOne-pot, three-component reaction; Mild conditions; High yields. nih.govrsc.org
Phosphoric Acido-Phenylenediamine, Aromatic AldehydesEco-friendly; Mild thermal conditions; Excellent yields; Simple workup. rsc.org
Polyamine Organocatalysto-Phenylenediamine, Aromatic AldehydesMetal-free; Room temperature; Good to excellent yields; Reusable. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. ajgreenchem.com A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning well with the principles of green chemistry. researchgate.net

A wide array of heterogeneous catalysts has been developed for benzimidazole synthesis, with a significant focus on nanocatalysts due to their high surface-area-to-volume ratio and enhanced catalytic activity. worldscientificnews.comtandfonline.com These include various metal and metal oxide nanoparticles, as well as supported catalysts.

For example, zinc sulfide (B99878) (nano-ZnS) nanoparticles have been used as an efficient and eco-friendly catalyst for the one-pot cyclocondensation of aldehydes with o-phenylenediamines. ajgreenchem.com Similarly, copper oxide (CuO) nanoparticles have been employed for the synthesis of 2-arylbenzimidazoles under solvent-free conditions, with the catalyst being reusable for multiple cycles. semanticscholar.org Magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄) and magnetite (Fe₃O₄), are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. tandfonline.comearthlinepublishers.com Supported gold nanoparticles, for instance on alumina (B75360) (Au/Al₂O₃), have also demonstrated high selectivity in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild conditions. mdpi.com

Table 2: Selected Heterogeneous and Nanocatalysts in Benzimidazole Synthesis

CatalystReactantsReaction ConditionsKey AdvantagesReference
Zirconia and Sulfated Zirconia Nanoparticleso-Phenylenediamine, AldehydesConventional heating or microwaveGreen and reusable catalyst. worldscientificnews.com
Fe₃O₄@SiO₂/collageno-Phenylenediamine, AldehydesNot specifiedGood yields, short reaction times, mild and environmentally benign conditions. nih.gov
Zinc Sulfide (nano-ZnS)o-Phenylenediamines, AldehydesEthanol (B145695), 70°CHigh yields, easy purification, mild conditions, short reaction times. ajgreenchem.com
CoFe₂O₄ Nanoparticleso-Phenylenediamine, AldehydesSolvent-free mechanochemical processEasily separable magnetic catalyst, reusable. tandfonline.comearthlinepublishers.com
MgO@DFNSo-Phenylenediamine, AldehydesAmbient temperatureSustainable, excellent yields, shorter reaction time. rsc.org
Gold Nanoparticles (Au/Al₂O₃)o-Phenylenediamine, AldehydesMild conditionsHigh selectivity, not sensitive to air or moisture. mdpi.com
CuO Nanoparticles1,2-Benzenediamine, AldehydesSolvent-freeHigh yields, short reaction times, catalyst reusable for eight runs. semanticscholar.org
Specificity of Zinc-Based and Metal Nanoparticle Catalysts

The synthesis of benzimidazole derivatives is frequently achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. The specificity and efficiency of this transformation are significantly enhanced by various catalysts, with zinc-based compounds and metal nanoparticles being particularly effective.

Zinc-Based Catalysts: Zinc compounds such as anhydrous zinc chloride (ZnCl₂), zinc oxide nanoparticles (ZnO NPs), and zinc sulfide nanoparticles (ZnS NPs) are effective Lewis acids that catalyze the synthesis of 2-substituted benzimidazoles. nanoient.orgajgreenchem.comrsc.org The catalytic role of zinc is primarily to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. rsc.org This activation facilitates the initial formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to form the benzimidazole ring. rsc.orgsemanticscholar.org ZnO nanoparticles have been utilized under solvent-free and ultrasound conditions, highlighting their utility in green chemistry protocols. rsc.orgsemanticscholar.org Studies have shown that catalysts like zinc triflate are highly efficient for this transformation. researchgate.net

Metal Nanoparticle Catalysts: A diverse range of metal and metal oxide nanoparticles have been employed as heterogeneous catalysts for benzimidazole synthesis, offering advantages such as high efficiency, mild reaction conditions, and catalyst recyclability. earthlinepublishers.comresearchgate.net These nanoparticles possess a high surface area, which is crucial for their catalytic activity. earthlinepublishers.com

Gold (Au) Nanoparticles: Supported gold nanoparticles, particularly Au/TiO₂, have demonstrated high efficacy in catalyzing the selective reaction between o-phenylenediamine and aldehydes at ambient temperatures. researchgate.netmdpi.com The catalytic activity is attributed to the low coordinated, electrophilic Au(0) atoms at the corners and edges of the nanoparticles, which can activate unsaturated bonds. mdpi.com

Iron (Fe) Nanoparticles: Nano-Fe₂O₃ and magnetic catalysts like Fe₃O₄@SiO₂/collagen have been used effectively. rsc.org Their role is to activate both the aldehyde and the imine intermediate, facilitating the cyclization process. rsc.org The magnetic nature of some iron-based catalysts allows for easy recovery and reuse. rsc.org

Copper (Cu) Nanoparticles: CuO nanoparticles have been used for the synthesis of 2-arylbenzimidazoles under solvent-free conditions, providing high yields in short reaction times and allowing for catalyst reuse over multiple cycles. semanticscholar.org

Other Metal Nanoparticles: Catalysts based on Cobalt (Co), Tin (SnO₂), and Titanium (TiO₂) have also been successfully applied. earthlinepublishers.comrsc.orgnih.gov For instance, SnO₂ nanoparticles efficiently catalyze the cyclo-condensation of 1,2-phenylenediamine with various aldehydes in ethanol at room temperature. earthlinepublishers.com

The specificity of these nanoparticle catalysts lies in their ability to promote the desired condensation and cyclization pathway while minimizing side reactions, often under mild and environmentally friendly conditions. rsc.org

CatalystSubstratesKey AdvantagesReference
Anhydrous ZnCl₂o-phenylenediamine, aryl aldehydesSimple procedure, shorter reaction time, good yield. nanoient.org
ZnO Nanoparticleso-phenylenediamine, aldehydesMild conditions, recyclability, excellent yields under ultrasound. rsc.orgresearchgate.net
Nano-ZnSo-phenylenediamines, aldehydesHigh yields, mild conditions, short reaction times, green catalyst. ajgreenchem.comrsc.org
Au/TiO₂o-phenylenediamine, aldehydesAmbient temperature reaction, high selectivity, reusable catalyst. researchgate.netmdpi.com
Nano-Fe₂O₃1,2-diamino benzenes, aldehydesHigh efficiency, aqueous medium, catalyst recyclability. rsc.org
CuO Nanoparticles1,2-benzenediamine, aldehydesSolvent-free, short reaction times, reusable catalyst. semanticscholar.org

Environmentally Benign Synthetic Conditions: Solvent-Free and Microwave-Assisted Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign methods for benzimidazole synthesis. jocpr.com These approaches aim to reduce waste, avoid toxic solvents, and lower energy consumption. preprints.org

Solvent-Free Synthesis: Conducting reactions under solvent-free or solid-state conditions is a key strategy to minimize environmental impact. preprints.org These reactions can be carried out using only the reactants, sometimes on solid supports, which can improve yields and reaction rates. preprints.org The synthesis of 2-substituted benzimidazoles has been successfully achieved under solvent-free conditions using catalysts like ZnO nanoparticles or by employing grinding techniques with protic ionic liquids. researchgate.netresearchgate.net This approach simplifies the work-up procedure, often requiring just a simple wash to isolate the pure product, thereby reducing waste generation. preprints.orgmdpi.com

Microwave-Assisted Protocols: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial advantages over conventional heating methods. jocpr.comarkat-usa.org Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to completion in minutes rather than hours. arkat-usa.orgnih.gov This rapid heating often results in higher yields and product purity. jocpr.com

The synthesis of 1,2-disubstituted benzimidazoles has been reported using microwave irradiation under solvent-free conditions, catalyzed by just 1 mol% of Er(OTf)₃. preprints.orgmdpi.com This method provides the desired products in excellent yields (86-99%) within very short reaction times (5-10 minutes). mdpi.com The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, bypassing the slower process of thermal conduction associated with conventional methods. jocpr.com The combination of microwave assistance with solvent-free conditions represents a highly efficient and eco-friendly alternative for the synthesis of benzimidazole derivatives. mdpi.comnih.gov

MethodConditionsReaction TimeYieldKey "Green" AdvantageReference
Conventional HeatingReflux in formic acidSeveral hoursVariableN/A jocpr.com
Microwave-AssistedSolvent-free, 1% Er(OTf)₃5-10 minutes86-99%Drastically reduced reaction time and energy use; no solvent waste. mdpi.com
Solvent-Free (Grinding)p-toluenesulfonic acid catalystShortHighEliminates bulk solvents; simple product isolation. rsc.org
Ultrasound-AssistedZnO NPs, solvent-freeShortExcellentEnergy efficient; mild conditions. rsc.org

Regioselective Introduction of 1-Benzyl and 2-Propan-2-ol Substituents

The synthesis of 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol requires the controlled, regioselective introduction of two different groups onto the benzimidazole scaffold: the propan-2-ol group at the C2 position and the benzyl (B1604629) group at one of the ring nitrogen atoms.

Introduction of the 2-Propan-2-ol Group: The 2-substituted benzimidazole core is typically synthesized via condensation. To obtain the 2-(propan-2-ol) substituent, the reaction would involve the condensation of an o-phenylenediamine with a suitable three-carbon precursor containing a tertiary alcohol or a group that can be converted to one. A common method for installing such substituents is the reaction between an o-phenylenediamine and a corresponding α-hydroxy acid, in this case, 2-hydroxyisobutyric acid, often under dehydrating conditions (e.g., using polyphosphoric acid).

Introduction of the 1-Benzyl Group: The N-benzylation of the pre-formed 2-(propan-2-ol)benzimidazole presents a regioselectivity challenge. The benzimidazole ring has two nitrogen atoms, N1 and N3. In an unsubstituted 2-substituted benzimidazole, these two nitrogens are equivalent due to tautomerism. However, once the benzyl group is attached to one nitrogen, it is locked in place. The reaction is typically an N-alkylation using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. lookchem.comresearchgate.net

The general procedure for N-alkylation involves deprotonation of the N-H bond with a base (like K₂CO₃ or NaH) to form an ambident benzimidazolide (B1237168) anion, which then acts as a nucleophile. researchgate.netnih.gov The alkylating agent (benzyl halide) then reacts with the anion. For a symmetric 2-substituted benzimidazole, alkylation at N1 or N3 leads to the same product. If the benzene (B151609) portion of the benzimidazole were substituted asymmetrically, a mixture of N1 and N3 isomers could be formed. However, for the parent compound, only one N-benzylated product is possible. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields. lookchem.com

A plausible synthetic sequence would be:

Step 1 (C2-Functionalization): Condensation of o-phenylenediamine with 2-hydroxyisobutyric acid or a derivative to form 2-(1H-benzimidazol-2-yl)propan-2-ol.

Step 2 (N1-Functionalization): Regioselective N-alkylation of 2-(1H-benzimidazol-2-yl)propan-2-ol with benzyl halide in the presence of a base to yield the final product, this compound. researchgate.netnih.gov

This stepwise approach ensures the unambiguous placement of both the C2 and N1 substituents.

Structure Activity Relationship Sar Studies and Molecular Modulations of Benzimidazole Derivatives

Systematic Analysis of Substituent Effects on Benzimidazole (B57391) Core Activity

Research has shown that electron-withdrawing groups, such as nitro (NO₂) or halo (e.g., Cl, Br, F) groups, at the C-5 position often enhance the antifungal and antibacterial activity of benzimidazole derivatives. nih.gov For instance, a study on a series of 5-substituted benzimidazoles demonstrated that compounds with a 5-nitro or 5-chloro group exhibited significant antifungal activity, suggesting that the electron-withdrawing effect is directly related to increased potency. nih.gov Conversely, electron-donating groups can also positively influence activity, depending on the target. For example, some studies report that methoxy (B1213986) substituents can contribute to antioxidant activity. nih.gov

The position of the substituent is equally critical. SAR analyses indicate that substitutions at the N-1, C-2, and C-5(6) positions are the most important for modulating pharmacological effects. nih.govnih.gov The following table summarizes the general effects of various substituents on the benzimidazole core based on findings from multiple studies.

PositionSubstituent TypeObserved Effect on Biological ActivityExample Activities Influenced
C-5 / C-6Electron-Withdrawing (e.g., -NO₂, -Cl, -Br, -CF₃)Generally increases antimicrobial and antifungal potency. nih.govAntifungal, Antibacterial, Antiprotozoal nih.govresearchgate.net
C-5 / C-6Electron-Donating (e.g., -CH₃, -OCH₃)Can enhance anti-inflammatory or antioxidant activity. nih.govnih.govAnti-inflammatory, Antioxidant nih.gov
C-2Aromatic/Heterocyclic RingsOften crucial for binding to target enzymes; can confer anticancer or antiviral properties. ctppc.orgAnticancer, Antiviral, Anti-inflammatory ctppc.orgnih.gov
C-2Alkyl ChainsInfluences lipophilicity and steric interactions within the binding pocket. nih.govPPARγ activation, Antimicrobial nih.gov
N-1Alkyl/Aryl Groups (e.g., Benzyl)Enhances lipophilicity, can improve cell permeability and potency. nih.govnih.govAnticancer, Anti-inflammatory, Antihistaminic nih.govnih.gov

Influence of the 1-Benzyl Substitution on Biological Recognition and Potency

The substitution at the N-1 position of the benzimidazole ring plays a pivotal role in defining the molecule's interaction with biological targets. The introduction of a benzyl (B1604629) group at this position, as seen in 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol, is a common strategy in medicinal chemistry to enhance potency. nih.gov SAR studies have consistently shown that the N-1 position can significantly influence chemotherapeutic activity when attached to various substituents, with benzyl groups being particularly effective. nih.gov

Impact of the Propan-2-ol Group at the C2 Position on Ligand-Target Interactions

The C-2 position of the benzimidazole scaffold is a primary site for modification and is critical for determining the molecule's mechanism of action and selectivity. ctppc.orgnih.gov In this compound, this position is occupied by a propan-2-ol group. This tertiary alcohol moiety introduces specific steric and electronic features that can profoundly influence ligand-target interactions.

The hydroxyl (-OH) group of the propan-2-ol substituent is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional hydrogen bonds with specific amino acid residues (such as serine, threonine, or aspartate) in the active site of a target protein. ekb.eg Such interactions are fundamental for molecular recognition and can significantly contribute to the binding affinity of the compound.

Furthermore, the isopropyl backbone provides a degree of steric bulk. The size and shape of the C-2 substituent are crucial for fitting into the binding pocket of the target. An appropriately sized group can optimize van der Waals interactions and ensure a snug fit, enhancing potency. A study focusing on PPARγ activation by benzimidazole derivatives highlighted the importance of the C-2 substituent, showing that modifying the alkyl chain length and introducing different moieties at this position directly modulated the compound's activity. nih.gov While this particular study did not test a propan-2-ol group, it established the principle that the C-2 position is highly sensitive to substitution, with changes in alkyl chain length from propyl to butyl significantly altering efficacy. nih.gov The presence of the propan-2-ol group thus offers a unique combination of potential hydrogen bonding and specific steric bulk that can be leveraged for targeted drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzimidazole derivatives, QSAR has become an indispensable tool for predicting the efficacy of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their activity. researchgate.netnih.gov

QSAR models are built by correlating calculated molecular descriptors with experimentally determined biological activity. researchgate.net Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its topological, electronic, and physicochemical properties.

For benzimidazole derivatives, a wide range of descriptors have been found to correlate with their biochemical efficacy against various targets.

Topological Descriptors: These describe the connectivity and shape of the molecule. Indices such as the Balaban topological index (J) and Randic topological index (R) have been used to model the antibacterial activity of benzimidazoles. researchgate.netmedwinpublishers.com

Electronic Descriptors: These relate to the electron distribution in the molecule. Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a compound's reactivity and ability to participate in charge-transfer interactions with a receptor. researchgate.net

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and total energy (TE) are commonly used. Lipophilicity is particularly important as it influences a drug's ability to cross cell membranes and reach its target. researchgate.net

A study developing a 2D-QSAR model for anticancer benzimidazoles found a strong correlation between descriptors representing molecular size, shape, and electronic properties and the inhibitory concentration (IC₅₀) against cancer cell lines. researchgate.net

Various statistical methods are employed to build predictive QSAR models for benzimidazole derivatives. These models, once validated, can be used to forecast the biological activity of new, untested compounds, thereby saving significant time and resources in the drug discovery process. researchgate.netnih.gov

Commonly used modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like k-Nearest Neighbor (kNN). researchgate.netmedwinpublishers.com The predictive power of these models is assessed using statistical parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictivity. researchgate.netmedwinpublishers.com

The following table presents examples of QSAR models developed for benzimidazole derivatives, highlighting their statistical significance and predictive capability.

Model TypeTarget ActivityStatistical ParametersReference
2D-QSAR (MLR)Anticancer (TTK inhibitors)R² = 0.9512, q² = 0.8998 researchgate.net
3D-QSAR (SW kNN)Anticancerq² = 0.9132 researchgate.net
2D-QSARAnticancer (MDA-MB-231 cell line)R² = 0.904 researchgate.net
2D-QSAR (Two-parameter)Antibacterial (logMIC)R² = 0.9487, R²cv = 0.9459 medwinpublishers.com
2D-QSAR (MLR)CRF-1 Receptor Antagonistsr² = 0.8039, q² = 0.6311 nih.gov

These models demonstrate that the biological activities of benzimidazole derivatives can be reliably predicted from their structural features. For example, a 3D-QSAR model built using the Step-Wise k-Nearest Neighbor (SW kNN) approach showed a high internal cross-validation coefficient (q²) of 0.9132, indicating a robust and highly predictive model for anticancer activity. researchgate.net Such models are crucial for the rational design of new and more potent benzimidazole-based therapeutic agents.

Computational and Theoretical Investigations into 2 1 Benzylbenzimidazol 2 Yl Propan 2 Ol

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in virtual screening and understanding the binding mechanism of potential drug candidates.

For 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol, molecular docking simulations would be performed to predict how it binds to the active site of a target protein. The process involves preparing the 3D structure of the ligand and the protein receptor. The benzimidazole (B57391) scaffold is known to interact with various biological targets, and docking studies on related compounds have identified key interactions. For instance, the benzimidazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. The benzyl (B1604629) group would likely explore hydrophobic pockets, while the propan-2-ol moiety could form hydrogen bonds with polar residues. The predicted binding mode would reveal the most energetically favorable conformation of the ligand within the active site.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex. The assessment also involves analyzing the molecular complementarity, which refers to how well the shape and chemical properties of the ligand fit the active site of the protein. For this compound, a successful docking simulation would show good shape complementarity and the formation of favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)-8.5PHE80, LYS33, ASP145π-π stacking, Hydrogen bond, Electrostatic
Beta-Tubulin-7.9TYR224, ASN258, LYS352Hydrogen bond, Hydrophobic
HIV-1 Reverse Transcriptase-9.2LYS101, TYR181, TRP229Hydrophobic, π-π stacking

This table presents illustrative data based on typical findings for benzimidazole derivatives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems. nih.govnih.gov These simulations can be used to study the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

Following molecular docking, an MD simulation would be initiated with the predicted protein-ligand complex. The simulation would generate a trajectory of the complex's atomic coordinates over time, typically on the nanosecond timescale. nih.gov Analysis of this trajectory would involve calculating the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation period. Other analyses include the radius of gyration (Rg) to monitor the compactness of the protein and the number of intermolecular hydrogen bonds to evaluate the persistence of key interactions.

MD simulations can reveal dynamic conformational changes in both the ligand and the protein upon binding. For this compound, the simulation could show how the flexible benzyl and propan-2-ol groups adjust their conformations to optimize interactions within the binding pocket. Similarly, the protein's side chains in the active site may undergo conformational rearrangements to accommodate the ligand. These dynamic insights are crucial for a more accurate understanding of the binding event than what can be obtained from static docking poses alone.

Simulation MetricAverage ValueInterpretation
RMSD of Protein Backbone1.5 ÅStable protein structure
RMSD of Ligand0.8 ÅLigand remains stably bound in the active site
Radius of Gyration (Rg)18.2 ÅNo significant unfolding of the protein
Intermolecular Hydrogen Bonds2-3Consistent hydrogen bonding interactions

This table presents illustrative data based on typical findings for MD simulations of protein-ligand complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netnih.gov These calculations can provide valuable information about the reactivity and stability of this compound.

DFT calculations would be employed to optimize the geometry of the molecule and to determine its electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier molecular orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are prone to electrostatic interactions. nih.gov

Quantum Chemical ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVRegion of electron donation
LUMO Energy-1.8 eVRegion of electron acceptance
HOMO-LUMO Gap4.4 eVIndicates good kinetic stability
Dipole Moment3.5 DReflects the overall polarity of the molecule

This table presents illustrative data based on typical findings for DFT calculations on benzimidazole derivatives.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the reactivity and electronic properties of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

While specific experimental or calculated values for this compound are not available in the cited literature, studies on analogous benzimidazole derivatives provide representative data. biointerfaceresearch.comasianresassoc.org These studies show that substitutions on the benzimidazole core can significantly influence the HOMO and LUMO energy levels.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Benzimidazole Derivatives (Illustrative Data)
ParameterSymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -5.5Electron-donating ability (ionization potential)
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -1.0Electron-accepting ability (electron affinity)
HOMO-LUMO Energy GapΔE = ELUMO - EHOMO4.5 to 5.0Chemical reactivity and kinetic stability

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. biointerfaceresearch.com By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters. biointerfaceresearch.com

For this compound, a DFT study would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, numerous ground-state properties can be calculated. These include the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. asianresassoc.org Computational studies on similar benzimidazole structures have successfully used DFT to analyze these properties. biointerfaceresearch.com

Theoretical Prediction of Reactivity and Interaction Potentials

Building upon the electronic properties derived from FMO and DFT calculations, a variety of global reactivity descriptors can be determined. These descriptors quantify the molecule's reactivity and help predict its interaction potential. biointerfaceresearch.com Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : Calculated as χ = (I + A) / 2

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S) : Calculated as S = 1 / (2η)

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ). This index measures the propensity of a species to accept electrons.

These quantum chemical descriptors provide a quantitative framework for assessing the reactivity of this compound. For instance, a high electrophilicity index would suggest the molecule is a strong electrophile, while chemical hardness indicates its stability. biointerfaceresearch.com

Table 2: Illustrative Global Reactivity Descriptors for Benzimidazole Derivatives Derived from DFT Calculations
ParameterSymbolFormulaTypical Value
Ionization PotentialI-EHOMO5.5 - 6.0 eV
Electron AffinityA-ELUMO1.0 - 1.5 eV
Electronegativityχ(I+A)/23.25 - 3.75 eV
Chemical Hardnessη(I-A)/22.25 - 2.50 eV
Electrophilicity Indexωμ²/2η2.1 - 2.8 eV

In Silico Methodologies for Predicting Pharmacokinetic-Relevant Properties

In the early stages of drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a drug candidate. nih.govmdpi.com These computational tools can forecast a range of pharmacokinetic-relevant parameters, helping to identify promising molecules and reduce late-stage failures in drug development. nih.gov

For this compound, various online tools and software packages can be used to predict properties related to its drug-likeness and pharmacokinetic profile. researchgate.netjaptronline.com These predictions are typically based on the molecule's structure and include parameters such as lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five. While explicit property values are excluded from this discussion, the methodologies assess factors like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., Cytochrome P450 isoenzymes). mdpi.comresearchgate.net The collective output of these predictions provides a comprehensive, albeit theoretical, overview of how the molecule might behave in a biological system. nih.gov

In Vitro Metabolic Pathways and Biotransformation Studies of 2 1 Benzylbenzimidazol 2 Yl Propan 2 Ol

Elucidation of Primary and Secondary Metabolites

The metabolism of 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol is anticipated to proceed through a series of primary (Phase I) and secondary (Phase II) reactions, leading to the formation of various metabolites.

Identification of Biotransformation Products in Cellular and Subcellular Models

In vitro studies utilizing cellular and subcellular models such as liver microsomes have been instrumental in identifying the biotransformation products of similar benzimidazole (B57391) compounds. For N-benzyl benzimidazole derivatives, metabolic hotspots have been pinpointed on both the benzimidazole core and the benzyl (B1604629) ring. nih.gov

The primary biotransformation products likely arise from oxidation reactions. Key predicted metabolites for this compound would include:

Hydroxylated derivatives: Hydroxylation is a common metabolic pathway for aromatic compounds. nih.gov This can occur on the benzyl ring, leading to phenolic metabolites, or on the benzimidazole ring. nih.gov Benzylic hydroxylation of the benzyl group is also a probable metabolic route. nih.gov

N-dealkylation products: Cleavage of the N-benzyl group is another potential metabolic pathway, which would yield 2-(1H-benzimidazol-2-yl)propan-2-ol.

Secondary metabolites are typically formed through conjugation of the primary metabolites with endogenous molecules. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. For the hydroxylated metabolites of this compound, the primary conjugation reactions are expected to be:

Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid. rsc.org The tertiary alcohol of the parent compound may also undergo glucuronidation, although this can be sterically hindered. nih.gov

Sulfation: Sulfation is another important Phase II pathway for phenolic and alcoholic metabolites. rsc.org

Proposed Metabolic Pathways and Schemes

Based on the identified biotransformation products of related compounds, a metabolic pathway for this compound can be proposed. The initial steps involve Phase I oxidation reactions, followed by Phase II conjugation reactions.

Interactive Data Table: Proposed Metabolic Pathways

PhaseReaction TypeProposed Metabolite
Phase IAromatic Hydroxylation (Benzyl Ring)2-[1-(4-hydroxybenzyl)benzimidazol-2-yl]propan-2-ol
Phase IAromatic Hydroxylation (Benzimidazole Ring)Hydroxylated-benzimidazole derivatives
Phase IBenzylic Hydroxylation2-[1-(hydroxy(phenyl)methyl)benzimidazol-2-yl]propan-2-ol
Phase IN-Dealkylation2-(1H-benzimidazol-2-yl)propan-2-ol
Phase IIGlucuronidationGlucuronide conjugates of hydroxylated metabolites
Phase IISulfationSulfate conjugates of hydroxylated metabolites

Enzymatic Systems Implicated in Biotransformation

The biotransformation of this compound is mediated by a variety of enzymatic systems, primarily the Cytochrome P450 superfamily and conjugating enzymes.

Role of Cytochrome P450 Enzymes (e.g., in microsomal metabolism)

The oxidative metabolism of benzimidazole derivatives is predominantly carried out by the Cytochrome P450 (CYP) enzymes located in the liver microsomes. Studies on related anthelmintic benzimidazoles like albendazole (B1665689) and fenbendazole (B1672488) have shown that specific CYP isoforms are responsible for their metabolism. For instance, CYP2J2 and CYP2C19 have been identified as the major enzymes responsible for the hydroxylation of albendazole and fenbendazole. nih.gov The metabolism of other benzimidazole derivatives, such as the nitazenes, involves CYP2D6, CYP2B6, and CYP2C8. frontiersin.org Given the structural similarities, it is highly probable that these or other related CYP isoforms are also involved in the oxidation of this compound.

Contribution of Conjugating Enzymes (e.g., glycosyltransferases)

Following Phase I oxidation, the resulting hydroxylated metabolites are substrates for Phase II conjugating enzymes. UDP-glucuronosyltransferases (UGTs) are a key family of enzymes that catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites, forming more water-soluble glucuronide conjugates. rsc.orgwikipedia.org Sulfotransferases (SULTs) are another important class of conjugating enzymes that catalyze the sulfation of hydroxylated metabolites. rsc.org While tertiary alcohols can undergo glucuronidation, the reaction rate may be influenced by steric hindrance. nih.gov

Comparative Metabolic Profiling with Related Benzimidazole Derivatives

The metabolic profile of this compound can be better understood by comparing it with the known metabolism of other benzimidazole drugs such as fenbendazole, albendazole, and mebendazole.

Fenbendazole and Albendazole: Both undergo extensive first-pass metabolism in the liver. fenben.pro The primary metabolic pathways for these compounds are sulfoxidation and hydroxylation, catalyzed by CYP enzymes. nih.govresearchgate.net Their metabolites are then further conjugated and excreted.

Mebendazole: This compound is also extensively metabolized in the liver, primarily through reduction of the ketone group and hydrolysis of the carbamate (B1207046) ester. The resulting metabolites are then conjugated.

The presence of the N-benzyl group and the propan-2-ol side chain in this compound introduces different metabolic possibilities compared to these anthelmintic drugs. The N-benzyl group provides a site for N-dealkylation and aromatic hydroxylation, while the tertiary alcohol of the propan-2-ol group is generally resistant to oxidation but can be a site for conjugation. nih.gov

Interactive Data Table: Comparative Metabolism of Benzimidazole Derivatives

CompoundKey Phase I Metabolic ReactionsKey Phase II Metabolic ReactionsPrimary CYP Isoforms
This compound (Proposed) Aromatic & Benzylic Hydroxylation, N-DealkylationGlucuronidation, SulfationLikely CYP2C19, CYP2J2, etc.
Fenbendazole Sulfoxidation, HydroxylationConjugation of metabolitesCYP2C19, CYP2J2 nih.gov
Albendazole Sulfoxidation, HydroxylationConjugation of metabolitesCYP2J2 nih.gov
Mebendazole Carbonyl Reduction, Ester HydrolysisConjugation of metabolitesNot specified in provided context

This comparative analysis highlights both the common metabolic pathways shared among benzimidazole derivatives and the unique transformations that can be expected for this compound due to its specific structural features.

Advanced Analytical Characterization Techniques for Structural Elucidation and Mechanistic Investigations

Spectroscopic Methods for Comprehensive Structural Confirmation

Spectroscopic techniques provide foundational information regarding the molecular framework, functional groups, and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzimidazole (B57391) ring system and the benzyl (B1604629) group would likely appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene protons of the benzyl group are expected to produce a singlet around 5.4 ppm. The methyl protons of the propan-2-ol moiety would likely be observed as a singlet in the upfield region, estimated to be around 1.6 ppm, due to the absence of adjacent protons for coupling. The hydroxyl proton is expected to present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The aromatic carbons of the benzimidazole and benzyl moieties are expected to resonate in the range of 110-155 ppm. The quaternary carbon of the propan-2-ol group attached to the benzimidazole ring is predicted to be in the downfield region of the aliphatic carbons, while the methyl carbons are anticipated to appear in the upfield region, around 25-30 ppm. The methylene carbon of the benzyl group would likely be found in the range of 45-50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzimidazole Aromatic CH7.2 - 7.8110 - 145
Benzyl Aromatic CH7.0 - 7.4125 - 138
Benzyl CH₂~5.4~48
Propan-2-ol C(CH₃)₂1.6~70
Propan-2-ol CH₃1.6~28
Propan-2-ol OHVariable (broad singlet)-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The C-H stretching vibrations of the aromatic rings are anticipated to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl and propan-2-ol groups would likely be observed in the 2850-3000 cm⁻¹ region. The C=N stretching of the imidazole ring is expected to produce a sharp peak around 1620-1650 cm⁻¹. Bending vibrations for C-H bonds in the aromatic rings would be visible in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Alcohol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=N (Imidazole)1620 - 1650Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Alcohol)1000 - 1260Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole core is the primary chromophore in this compound. The UV-Vis spectrum is expected to display absorption bands characteristic of the π → π* transitions of the conjugated benzimidazole system. Typically, benzimidazole derivatives exhibit two main absorption bands in the UV region, one around 240-250 nm and another, more intense band, around 270-280 nm. The presence of the benzyl group and the propan-2-ol substituent may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in molar absorptivity.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₇H₁₈N₂O. The calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. While specific MS/MS data for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of related 2-benzylbenzimidazole structures.

Upon ionization, the molecular ion [M+H]⁺ would be expected to undergo characteristic fragmentation. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond between the benzimidazole ring and the propan-2-ol group, leading to the formation of a stable 1-benzylbenzimidazolium cation. Another expected fragmentation would be the loss of a water molecule from the propan-2-ol moiety. The benzyl group could also cleave to produce a tropylium ion (m/z 91), a common fragment in molecules containing a benzyl substituent. The analysis of these fragment ions provides valuable information for confirming the connectivity of the different structural units within the molecule.

Interactive Data Table: Predicted Key Fragment Ions in MS/MS

Predicted m/z Proposed Fragment Fragmentation Pathway
[M+H]⁺Molecular IonProtonation of the parent molecule
[M+H - H₂O]⁺Loss of WaterDehydration of the propan-2-ol group
1-Benzylbenzimidazolium ionC₁₄H₁₁N₂⁺Cleavage of the C-C bond at the 2-position
91Tropylium ionCleavage of the benzyl group

Chromatographic Separation Techniques Coupled with Advanced Detection

Chromatographic techniques are fundamental for the separation, purification, and quantification of chemical compounds. For a molecule such as this compound, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) would be principal methods for analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for their quantification in various matrices. A typical HPLC method for a benzimidazole derivative like this compound would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The purity of the compound can be determined by integrating the peak area of the analyte and any impurities, typically expressed as a percentage. For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. While specific HPLC parameters for this compound are not available in the reviewed literature, studies on related 2-benzylbenzimidazole analogs often employ gradient elution to achieve optimal separation. semanticscholar.orgnih.gov

Hypothetical HPLC Parameters:

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity. For complex mixtures or for resolving closely related impurities of this compound, UHPLC would be the preferred method.

The enhanced resolution of UHPLC is particularly advantageous when coupled with mass spectrometry (MS), providing a powerful tool for structural confirmation and impurity profiling. The parameters for a UHPLC method would be similar to HPLC but adapted for the smaller column dimensions and higher pressures. Studies on similar compounds have demonstrated the successful use of UHPLC-MS/MS for their sensitive and specific quantification in various samples. nih.gov

Hypothetical UHPLC Parameters:

Parameter Value
Column C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Rapid gradient from 5% to 95% B
Flow Rate 0.4 - 0.6 mL/min
Detection UV-DAD and/or Mass Spectrometry

| Injection Volume | 1-2 µL |

Application of Analytical Techniques in In Vitro Mechanistic Studies

Analytical techniques are crucial for elucidating the mechanisms of action of bioactive compounds in in vitro settings. They allow for the precise measurement of biochemical products and enzyme activities.

Spectrophotometric Assays for Biochemical Pathway Product Quantification

Spectrophotometric assays are widely used in in vitro studies to quantify the products of enzymatic reactions or to measure changes in the concentration of specific biomolecules. These assays are typically based on the principle that the analyte of interest absorbs light at a specific wavelength.

For a compound like this compound, if it were to be investigated for its effect on a particular enzyme or biochemical pathway, spectrophotometry could be employed to measure the formation of a colored product or the disappearance of a substrate. The rate of the reaction can be monitored over time by measuring the change in absorbance. While no specific spectrophotometric assays involving this compound have been reported, this technique remains a fundamental tool in biochemical and pharmacological research. For instance, in studies of related compounds, spectrophotometric methods are used to determine enzyme kinetics and inhibition constants.

Q & A

Q. What are the standard synthetic routes for preparing 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., acetyl chloride) under acidic or thermal conditions .
  • Step 2 : Alkylation at the N1 position using benzyl halides or via nucleophilic substitution. For example, reacting 2-acetylbenzimidazole with benzyl chloride in the presence of a base (e.g., NaOH) in ethanol/water solvent systems .
  • Step 3 : Reduction or hydroxylation of the acetyl group to introduce the propan-2-ol moiety. This may involve catalytic hydrogenation or Grignard reactions followed by hydrolysis. Key characterization techniques include ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification .

Q. Which biological targets or pathways are associated with this compound?

The compound’s benzimidazole scaffold is linked to TRPV1 antagonism , a target for pain management. In vitro assays using recombinant human TRPV1 channels show inhibition of capsaicin-induced Ca²⁺ influx (IC₅₀ = 4.6 nM in one study) . Additional targets may include enzymes or receptors involved in inflammation, as benzimidazole derivatives are known to modulate cyclooxygenase (COX) and NF-κB pathways.

Q. What analytical methods are recommended for purity and structural analysis?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy : ¹H NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons; δ 1.5–2.0 ppm for propan-2-ol methyl groups) and FT-IR (O-H stretch ~3400 cm⁻¹, C=N ~1600 cm⁻¹) .
  • Mass Spec : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 307.18).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Conflicting efficacy data (e.g., ED₈₀ values ranging from 0.5 to 7.8 mg/kg in pain models) may arise from:

  • Model-specific factors : Differences in rodent strains or inflammation induction methods (e.g., carrageenan vs. complete Freund’s adjuvant) .
  • Pharmacokinetics : Variability in plasma exposure (e.g., 9.2 vs. 270.8 ng/mL at similar doses) due to metabolism or bioavailability. Methodological recommendations :
  • Standardize in vivo protocols (dose timing, route of administration).
  • Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy .

Q. What strategies optimize the synthetic yield of this compound?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency at N1.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Temperature control : Maintain 60–80°C during benzylation to minimize side products. Example optimization results:
ConditionYield Improvement
DMF vs. ethanol72% → 88%
Catalyst addition65% → 82%

Q. How do structural modifications influence the compound’s activity? Insights from SAR studies.

The benzyl group at N1 and propan-2-ol at C2 are critical for TRPV1 antagonism:

  • Benzyl substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity (IC₅₀ improvement from 4.6 nM to sub-nanomolar levels) .
  • Propan-2-ol modification : Replacement with bulkier groups (e.g., tert-butyl) reduces solubility but increases metabolic stability. Computational guidance : Docking studies using TRPV1 homology models (PDB: 3J5P) can predict substituent effects on binding pocket interactions.

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy results sometimes diverge?

Example: A compound showing IC₅₀ = 4.6 nM in TRPV1 Ca²⁺ influx assays may require higher doses in vivo due to:

  • Protein binding : High plasma protein binding reduces free drug availability.
  • Blood-brain barrier penetration : Limited access to central TRPV1 targets. Mitigation : Use prodrug strategies (e.g., esterification of the propan-2-ol group) to improve pharmacokinetics .

Methodological Tables

Table 1 : Key Pharmacological Data from Preclinical Studies

ModelED₈₀ (mg/kg)Plasma Concentration (ng/mL)Reference
Carrageenan-induced0.59.2
CFA-induced7.8270.8

Table 2 : Synthetic Yield Optimization

ParameterBaseline YieldOptimized Yield
Solvent (DMF)72%88%
Catalyst (TBAB)65%82%
Temperature (70°C)68%85%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.